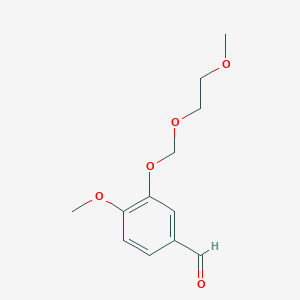
4-Methoxy-3-(2-methoxyethoxymethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-(2-methoxyethoxymethoxy)benzaldehyde is an organic compound belonging to the class of benzaldehydes It is characterized by the presence of a methoxy group and a methoxyethoxymethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(2-methoxyethoxymethoxy)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with appropriate reagents to introduce the methoxyethoxymethoxy group. One common method involves the use of methoxyethanol and a suitable catalyst under controlled conditions to achieve the desired substitution on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(2-methoxyethoxymethoxy)benzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methoxyethoxymethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 4-Methoxy-3-(2-methoxyethoxymethoxy)benzoic acid.
Reduction: 4-Methoxy-3-(2-methoxyethoxymethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-(2-methoxyethoxymethoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(2-methoxyethoxymethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy and methoxyethoxymethoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Lacks the methoxyethoxymethoxy group, making it less versatile in certain reactions.
3-Ethoxy-4-methoxybenzaldehyde: Contains an ethoxy group instead of a methoxyethoxymethoxy group, leading to different reactivity and applications.
4-Hydroxy-3-methoxybenzaldehyde: The presence of a hydroxyl group instead of a methoxyethoxymethoxy group results in different chemical properties and uses.
Uniqueness
4-Methoxy-3-(2-methoxyethoxymethoxy)benzaldehyde is unique due to the presence of both methoxy and methoxyethoxymethoxy groups, which provide a combination of solubility, reactivity, and potential for diverse applications in various fields.
Properties
CAS No. |
83088-21-5 |
|---|---|
Molecular Formula |
C12H16O5 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
4-methoxy-3-(2-methoxyethoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C12H16O5/c1-14-5-6-16-9-17-12-7-10(8-13)3-4-11(12)15-2/h3-4,7-8H,5-6,9H2,1-2H3 |
InChI Key |
CFWGNGOHJABIOZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCOC1=C(C=CC(=C1)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]](/img/structure/B14751173.png)
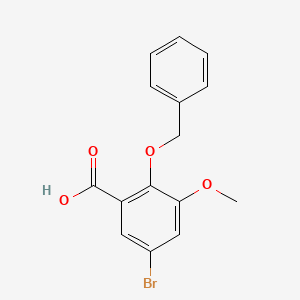
![tert-butyl 4-[[(5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B14751189.png)

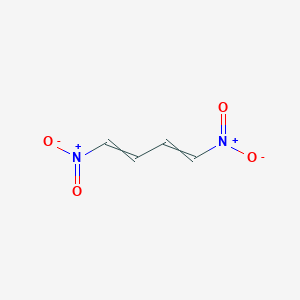
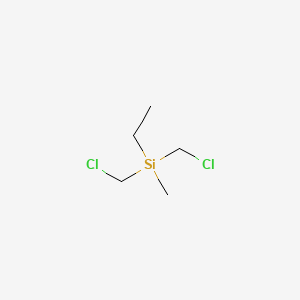

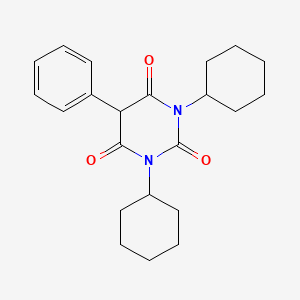
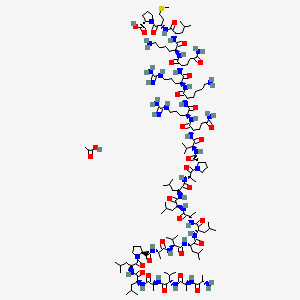
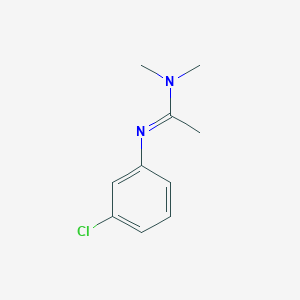
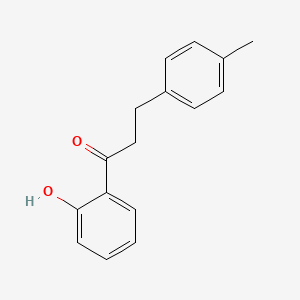
![Acetyl chloride, 2,2'-[1,4-phenylenebis(oxy)]bis-](/img/structure/B14751235.png)
![furo[2,3-e][1]benzofuran](/img/structure/B14751248.png)
